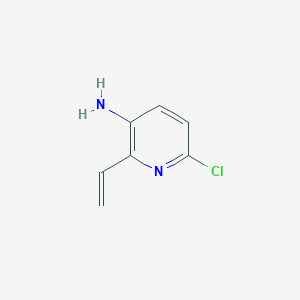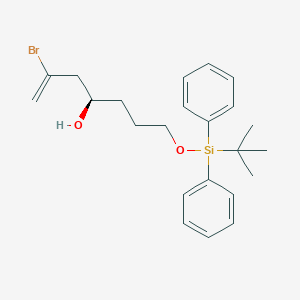
(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol is a complex organic compound that features a bromine atom, a tert-butyldiphenylsilyl group, and a hept-1-en-4-ol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol typically involves multiple steps, starting from simpler precursors. One common route involves the protection of a hept-1-en-4-ol derivative with a tert-butyldiphenylsilyl group, followed by bromination at the 2-position. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The double bond in the hept-1-en-4-ol backbone can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., PCC, Dess-Martin periodinane), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, hydrogenation catalysts (e.g., Pd/C), solvents (e.g., ethanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Saturated alcohol derivatives.
科学研究应用
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol depends on its specific application. In chemical reactions, the bromine atom and the tert-butyldiphenylsilyl group play crucial roles in directing reactivity and selectivity. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their function.
相似化合物的比较
Similar Compounds
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol: Unique due to the presence of both a bromine atom and a tert-butyldiphenylsilyl group.
®-2-Bromo-7-((tert-butyldimethylsilyl)oxy)hept-1-en-4-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl.
®-2-Bromo-7-((trimethylsilyl)oxy)hept-1-en-4-ol: Features a trimethylsilyl group, making it less bulky compared to tert-butyldiphenylsilyl.
Uniqueness
®-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol stands out due to the steric and electronic effects imparted by the tert-butyldiphenylsilyl group, which can influence its reactivity and selectivity in chemical reactions.
属性
CAS 编号 |
784194-08-7 |
|---|---|
分子式 |
C23H31BrO2Si |
分子量 |
447.5 g/mol |
IUPAC 名称 |
(4R)-2-bromo-7-[tert-butyl(diphenyl)silyl]oxyhept-1-en-4-ol |
InChI |
InChI=1S/C23H31BrO2Si/c1-19(24)18-20(25)12-11-17-26-27(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,25H,1,11-12,17-18H2,2-4H3/t20-/m1/s1 |
InChI 键 |
JFCWNGPAJMISHU-HXUWFJFHSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H](CC(=C)Br)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(=C)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


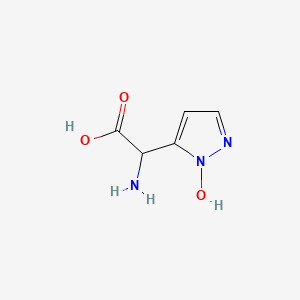
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
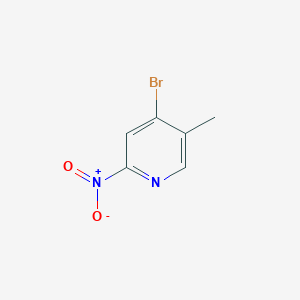
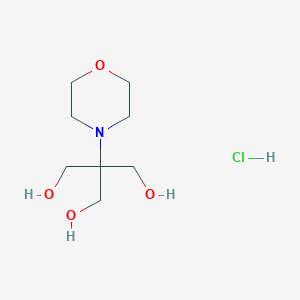


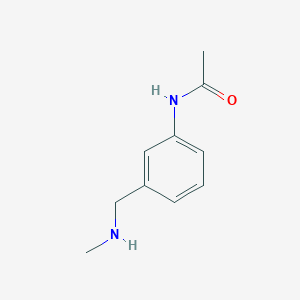
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
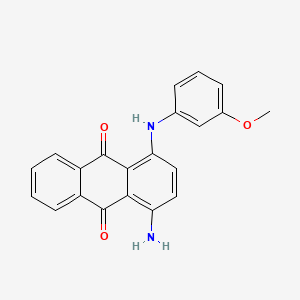
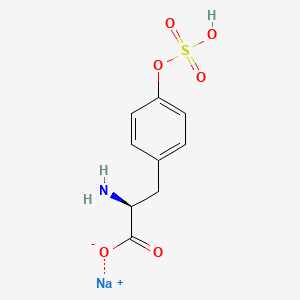
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)


